Enthalpy of Vaporization: Direct Comparison with 2-Chlorotetrafluoroethyl Fluorosulfate
The enthalpy of vaporization (ΔvapH) of the target compound is 33.2 kJ/mol at 285 K, measured over the range 273–298 K [1]. This is directly comparable to the chlorine analog, 2-chlorotetrafluoroethyl fluorosulfate, which exhibits ΔvapH = 32.9 kJ/mol (7.86 kcal/mol) at 289 K over the range 248–330 K [2]. The marginally higher ΔvapH of the bromo derivative (Δ = +0.3 kJ/mol, ~1%) is consistent with the larger polarizability of bromine, but the near-identical values confirm that both compounds occupy a similar position in distillation and vapor-handling process design—neither offers a meaningful energy-separation advantage over the other based on vaporization thermodynamics alone.
| Evidence Dimension | Enthalpy of vaporization (ΔvapH) |
|---|---|
| Target Compound Data | 33.2 kJ/mol at 285 K (range 273–298 K) |
| Comparator Or Baseline | 2-Chlorotetrafluoroethyl fluorosulfate: 32.9 kJ/mol (7.86 kcal/mol) at 289 K (range 248–330 K) |
| Quantified Difference | Δ = +0.3 kJ/mol (~1% higher for Br analog) |
| Conditions | Static vapor pressure measurement; data compiled by NIST from Gilbreath and Cady (1963) |
Why This Matters
This near-identity in ΔvapH means that procurement decisions between these two analogs must be driven by reactivity rather than by physical separation or handling cost—validating that the value of the target compound lies exclusively in its chemical differentiation.
- [1] NIST Chemistry WebBook. 2-Bromotetrafluoroethyl fluorosulfate (CAS 757-02-8). Enthalpy of vaporization: 33.2 kJ/mol at 285 K. View Source
- [2] NIST Chemistry WebBook. 2-Chlorotetrafluoroethyl fluorosulfate (CAS 649-61-6). Enthalpy of vaporization: 7.86 kcal/mol at 289 K. View Source
